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Droxidopa (hydrochloride)

Cat. No.: B12409449
M. Wt: 249.65 g/mol
InChI Key: FFEWFMCABUNGJJ-KZYPOYLOSA-N
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Description

Historical Perspectives and Early Academic Investigations of L-threo-3,4-dihydroxyphenylserine

The scientific journey of droxidopa (B1670964) began with its first description in the literature in 1971. researchgate.net Early investigations focused on its synthesis and its potential as a precursor to norepinephrine (B1679862). nih.gov Developed by Sumitomo Pharmaceuticals, the compound, also referred to as SM-5688, underwent extensive preclinical and clinical studies, particularly in Japan. researchgate.netcaymanchem.com

These early academic inquiries established that L-DOPS could effectively increase norepinephrine levels. nih.gov A significant milestone in its history was its approval for clinical use in Japan in 1989 for treating conditions such as orthostatic hypotension associated with various autonomic disorders. researchgate.netwikipedia.org Initial studies explored its effects in patient populations with conditions like familial amyloid polyneuropathy and Shy-Drager syndrome. wikipedia.org These foundational investigations paved the way for its broader study and eventual use in other parts of the world.

Foundational Role within Catecholamine Biochemistry and Neurotransmission Research

Droxidopa's primary role in academic research stems from its direct involvement in the catecholamine biosynthetic pathway. Catecholamines, a group of neurotransmitters including dopamine (B1211576), norepinephrine, and epinephrine, are crucial for regulating numerous physiological processes. Droxidopa serves as a direct precursor to norepinephrine. wikipedia.org

Its conversion to norepinephrine is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC). wikipedia.orgresearchgate.net This single-step conversion is a key feature of its biochemical profile. researchgate.net Unlike the natural synthesis of norepinephrine from dopamine, which requires the enzyme dopamine β-hydroxylase (DBH), droxidopa bypasses this step. researchgate.netmedlink.com This property makes it an invaluable research compound for studying conditions where DBH activity may be impaired or for investigating the specific roles of norepinephrine independent of dopamine synthesis pathways.

Furthermore, research has shown that droxidopa can cross the blood-brain barrier, allowing for investigations into the central effects of increased norepinephrine levels. researchgate.netresearchgate.net Its metabolism is intrinsically linked to the catecholamine pathways, primarily involving conversion to norepinephrine by AAAD and to a lesser extent, metabolism by catechol-O-methyltransferase (COMT). researchgate.netresearchgate.net

Structural Comparisons and Analogues within Catecholamine Precursors (e.g., L-DOPA)

The structure of droxidopa is chemically analogous to that of L-DOPA (L-3,4-dihydroxyphenylalanine), the precursor to dopamine. researchgate.netresearchgate.net Both are amino acids with a 3,4-dihydroxyphenyl group (a catechol moiety). The critical structural difference lies in the presence of a hydroxyl group on the beta-carbon of the aliphatic side chain of droxidopa, a feature absent in L-DOPA. researchgate.netnih.gov

This single hydroxyl group dictates the metabolic fate of the molecule. While L-DOPA is decarboxylated by AAAD to form dopamine, droxidopa is decarboxylated by the same enzyme to form norepinephrine. researchgate.net This makes droxidopa a direct precursor to norepinephrine, whereas L-DOPA leads to norepinephrine synthesis via a two-step process involving the intermediate dopamine. nih.gov

Other analogues of levodopa (B1675098) include melevodopa, etilevodopa, and foslevodopa. wikipedia.org Methyldopa, another analogue, functions as an antihypertensive agent. wikipedia.org The study of these various precursors and their distinct metabolic pathways has been fundamental to understanding the nuances of catecholamine biochemistry and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO5 B12409449 Droxidopa (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClNO5

Molecular Weight

249.65 g/mol

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1

InChI Key

FFEWFMCABUNGJJ-KZYPOYLOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action Research

Droxidopa (B1670964) as a Prodrug for Norepinephrine (B1679862) Biosynthesis in Research Models

Droxidopa, chemically known as (–)-threo-3-(3,4-dihydroxyphenyl)-L-serine (L-DOPS), is structurally analogous to levodopa (B1675098) (L-DOPA). wikipedia.org While L-DOPA is a precursor to dopamine (B1211576), droxidopa serves as a direct precursor to norepinephrine. wikipedia.orgresearchgate.net This allows it to bypass the enzyme dopamine β-hydroxylase, which is the rate-limiting step in the conversion of dopamine to norepinephrine in the natural catecholamine synthesis pathway. researchgate.net Research has confirmed that only the L-threo-enantiomer of dihydroxyphenylserine (DOPS), which is droxidopa, is biologically active and is converted to the active L-norepinephrine. nih.govcenterwatch.com

The conversion of droxidopa into norepinephrine is a single-step process catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AAAD), which is also commonly referred to as DOPA decarboxylase (DDC). patsnap.comresearchgate.netnih.gov This enzyme is widely distributed throughout the body in both neuronal and non-neuronal tissues. patsnap.comnih.gov The pharmacological effects of droxidopa are believed to be exerted through its active metabolite, norepinephrine, rather than the parent compound itself. droracle.aidroracle.ai

Research has identified two primary pathways for the formation of norepinephrine from droxidopa:

Neuronal Conversion : Within the central nervous system and in peripheral sympathetic nerve endings, droxidopa is taken up and converted to norepinephrine. researchgate.net In research models of patients with intact sympathetic neurons but deficient in dopamine β-hydroxylase, droxidopa is converted intraneuronally, and the newly synthesized norepinephrine is then released as a neurotransmitter upon neuronal activation. nih.govresearchgate.net

Non-Neuronal Conversion : Due to the ubiquitous presence of the AAAD enzyme in tissues such as the kidneys, gastrointestinal tract, and liver, droxidopa is also converted to norepinephrine outside of the nervous system. nih.govresearchgate.net This leads to an increase in circulating norepinephrine, which can then act as a vasoconstrictor hormone. nih.govresearchgate.net Studies show that after oral administration, plasma norepinephrine levels generally peak within 3 to 4 hours. drugs.com

The following table summarizes the key enzymatic step in the primary mechanism of action of droxidopa.

ProdrugEnzymeActive MetaboliteLocation of Conversion
Droxidopa (L-DOPS)Aromatic L-Amino Acid Decarboxylase (AAAD/DDC)NorepinephrinePeripheral Sympathetic Nerve Endings, Central Nervous System, Non-Neuronal Tissues (e.g., kidney, liver)

Alternative Metabolic Pathways and Metabolite Research

In addition to its primary conversion to norepinephrine, droxidopa undergoes metabolism through other enzymatic pathways. The metabolism of droxidopa is mediated by the catecholamine pathway and not by the cytochrome P450 system. drugs.comnih.gov Research indicates that droxidopa has three potential metabolic fates. nih.govdrugs.com

A significant metabolic pathway for droxidopa involves the enzyme Catechol-O-Methyltransferase (COMT). nih.govtaylorandfrancis.com This enzyme catalyzes the methylation of droxidopa to form its major metabolite, 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS). drugbank.comnih.govdrugs.com This metabolite is the primary form in which droxidopa and its byproducts are eliminated from the body, mainly through urine. drugbank.comnih.gov

A third metabolic route for droxidopa is its conversion to protocatechualdehyde. nih.govdrugs.com This reaction is mediated by the enzyme DOPS aldolase. nih.govnih.gov This pathway represents another route through which the parent compound is broken down in the body. drugs.com

The following table outlines the known metabolic pathways of droxidopa.

Metabolic PathwayEnzymeResulting MetaboliteBiochemical Significance
Primary BioactivationAromatic L-Amino Acid Decarboxylase (AAAD/DDC)NorepinephrinePrimary active metabolite responsible for pharmacological effects.
O-MethylationCatechol-O-Methyltransferase (COMT)3-O-methyl-dihydroxyphenylserine (3-OM-DOPS)Major metabolite; contribution to pharmacological effect is unknown. nih.govdrugs.com
Aldol CleavageDOPS AldolaseProtocatechualdehydeContribution to pharmacological effect is unknown. nih.govdrugs.com

Compound Reference Table

Investigation of Droxidopa and its Metabolites' Interactions with Adrenergic Receptors

Droxidopa, a synthetic amino acid precursor, is enzymatically converted to norepinephrine, which is the pharmacologically active agent. researchgate.net Consequently, the primary molecular interactions of droxidopa's therapeutic action are mediated by its metabolite, norepinephrine, on adrenergic receptors. However, computational studies have also investigated the direct interaction of the parent molecule, droxidopa, with these receptors.

Molecular docking simulations have been employed to predict the binding conformation and affinity of droxidopa to the human beta-2 adrenergic receptor (β2AR). nih.govnih.gov These computational studies utilize the three-dimensional structure of the β2AR to model the interaction with droxidopa. The X-ray crystal structure of the β2AR in its active state, complexed with an endogenous agonist, serves as a template for these simulations. nih.govnih.gov

Research indicates that droxidopa, in its zwitterionic form, can fit within the binding pocket of the β2AR. nih.gov The simulations predict a binding affinity for droxidopa that is comparable to that of the endogenous agonist adrenaline, suggesting a favorable interaction. nih.govdrugbank.compatsnap.com Both rigid and flexible receptor models have been used in these simulations to account for the dynamic nature of the protein, with flexible models often revealing more stable and energetically favorable binding poses. nih.govpatsnap.com The lowest energy binding pose for droxidopa in a flexible receptor model has been calculated to have a binding free energy of approximately -14.0 kcal/mol, which corresponds to a predicted dissociation constant (pKd) of 10.3. nih.gov

Predicted Binding Affinities of Droxidopa with β2AR
LigandReceptor ModelAverage Binding Free Energy (kcal/mol)Predicted pKd
DroxidopaFlexible-14.010.3

Computational analyses have identified key amino acid residues within the β2AR that act as anchor sites for droxidopa binding. nih.govnih.gov These interactions are crucial for stabilizing the ligand within the receptor's binding pocket. The studies show that droxidopa shares similar binding anchor sites with endogenous catecholamines like adrenaline. nih.govdrugbank.comnih.gov

The primary anchor sites for droxidopa are constituted by the side chains of Aspartate 113 (Asp113) and Asparagine 312 (Asn312), as well as a cluster of serine residues: Serine 203 (Ser203), Serine 204 (Ser204), and Serine 207 (Ser207). nih.govnih.govnih.gov The ethanolamine (B43304) moiety of droxidopa forms hydrogen bonds with Asp113 and Asn312. nih.gov The presence of the β-hydroxyl group in droxidopa's structure is thought to strengthen these polar interactions. nih.gov

Furthermore, the catechol moiety of droxidopa is involved in hydrogen bonding with Ser207 and Threonine 118 (Thr118) in both rigid and flexible receptor models. nih.gov Specifically, the hydrogen bond between the para-hydroxyl group of the catechol ring and Ser207 has been identified as being particularly stable. nih.gov In flexible receptor models, both hydroxyl groups of the catechol moiety can form hydrogen bonds with Thr118. nih.gov An additional polar interaction with Asn312 in the Asp113/Asn312 anchor site has also been observed in the lowest energy binding pose within a flexible receptor model. nih.gov

Key Hydrogen Bond Interactions between Droxidopa and β2AR
Droxidopa Moietyβ2AR ResidueReceptor Model
EthanolamineAsp113Rigid & Flexible
EthanolamineAsn312Rigid & Flexible
CatecholSer207Rigid & Flexible
CatecholThr118Rigid & Flexible

To further investigate the stability and dynamics of the droxidopa-β2AR complex, molecular dynamics (MD) simulations have been performed. nih.govdrugbank.com These simulations, which model the movement of atoms over time, provide insights into the behavior of the ligand-receptor complex in a more realistic environment, such as embedded in a lipid membrane. nih.govdrugbank.com

MD simulations of droxidopa docked into the β2AR have been conducted for durations of up to 1 microsecond. nih.gov The results of these simulations confirm the stability of the hydrogen bond and hydrophobic interaction networks that were predicted by the molecular docking calculations. nih.govdrugbank.com The consistency between the docking and MD simulation results strengthens the proposed binding model of droxidopa to the β2AR. nih.govdrugbank.com These simulations have been performed using force fields such as OPLS and CHARMM to describe the interactions between the atoms. nih.gov

Preclinical Studies on Central vs. Peripheral Norepinephrine Generation from Droxidopa

Droxidopa is known to cross the blood-brain barrier, allowing for its conversion to norepinephrine within the central nervous system (CNS). drugbank.comnih.govnih.gov However, preclinical and clinical studies have indicated that a relatively small amount of circulating droxidopa actually enters the CNS. nih.gov The majority of droxidopa is converted to norepinephrine in the periphery. researchgate.net

Preclinical studies in rats have demonstrated a slow-onset, long-lasting pressor effect following oral administration of droxidopa. nih.gov This effect was observed to be enhanced in sympathectomized rats, suggesting a significant peripheral mechanism of action. nih.gov In rabbits, oral administration of droxidopa led to increased urinary norepinephrine output. nih.gov

Studies measuring norepinephrine levels in plasma and cerebrospinal fluid (CSF) after droxidopa administration have provided further insights. nih.gov While plasma norepinephrine levels increase significantly, the corresponding increase in CSF norepinephrine is less pronounced, though still present. nih.gov This suggests that while central conversion occurs, the peripheral generation of norepinephrine is more substantial.

Exploration of Other Potential Molecular Targets and Pathways of Droxidopa in Research (e.g., Delta Opioid Receptors)

Current research on the molecular mechanisms of droxidopa has primarily focused on its role as a prodrug for norepinephrine and the subsequent interactions of norepinephrine with adrenergic receptors. As of the current body of scientific literature, there is no direct evidence to suggest that droxidopa or its metabolites interact with delta opioid receptors. The therapeutic effects of droxidopa are widely attributed to the restoration of norepinephrine levels and the resulting activation of alpha- and beta-adrenergic receptors. nih.gov

While the primary pathway is well-established, some research has explored the downstream effects of droxidopa-derived norepinephrine on various signaling pathways. For example, in a preclinical model of portal hypertension, droxidopa administration was found to influence the Rho kinase (RhoK) / protein kinase B (AKT) / endothelial nitric oxide synthase (eNOS) pathways in the superior mesenteric artery. nih.gov This was evidenced by a decreased ratio of phosphorylated eNOS to total eNOS and phosphorylated AKT to total AKT, along with increased activity of RhoK. nih.gov These effects are considered to be secondary to the primary action of norepinephrine on adrenergic receptors.

Further research into potential off-target effects or alternative molecular pathways for droxidopa is limited. The current understanding firmly places its mechanism of action within the adrenergic system.

Preclinical Pharmacokinetic and Metabolic Research of Droxidopa Hydrochloride

Absorption and Bioavailability Studies in Animal Models

In preclinical investigations, droxidopa (B1670964), the L-threo-3,4-dihydroxyphenylserine (L-DOPS) compound, has demonstrated high oral bioavailability. nih.govdrugbank.com Studies in animal models have established an oral bioavailability of approximately 90%. nih.govdrugbank.com Following oral administration in these preclinical models, the compound has a circulating half-time ranging from 1 to 4 hours. nih.gov Research in rats has also indicated that conditions such as renal impairment can affect exposure, as evidenced by an increased area under the curve (AUC) of circulating droxidopa levels in rats with compromised kidney function. nih.gov

Table 1: Absorption and Bioavailability of Droxidopa in Preclinical Models

Parameter Finding Animal Models
Oral Bioavailability ~90% General Preclinical
Circulating Half-Time 1–4 hours General Preclinical

Distribution and Tissue Compartmentation Research

Preclinical research has confirmed that droxidopa is capable of crossing the blood-brain barrier. nih.govnih.govwikipedia.orgfda.govresearchgate.net This characteristic allows the compound to be converted to norepinephrine (B1679862) within the central nervous system (CNS). nih.govnih.gov While it penetrates the CNS, studies have also noted that a relatively small amount of circulating droxidopa enters the central nervous system compared to its peripheral distribution. nih.gov

The binding of droxidopa to plasma proteins has been shown to be concentration-dependent. nih.govfda.gov At a concentration of 100 ng/mL, droxidopa exhibits plasma protein binding of approximately 75%. nih.gov This binding percentage decreases as the concentration of the compound increases. nih.govfda.gov For instance, at a higher concentration of 10,000 ng/mL, the plasma protein binding is reduced to 26%. nih.gov

Table 2: Plasma Protein Binding of Droxidopa

Droxidopa Concentration Plasma Protein Binding
100 ng/mL 75%

Following systemic administration in animal models, droxidopa distributes to various tissues, with the highest concentrations typically found in the liver and kidneys. nih.gov While the distribution pattern has been characterized, specific quantitative data on the apparent volume of distribution (Vd) derived directly from animal research is not extensively detailed in the reviewed literature. For context, the estimated apparent volume of distribution in humans is approximately 200 L. nih.gov

Elimination Pathways and Excretion Profiles in Animal Studies

The primary route of elimination for droxidopa in animal models is through the kidneys. nih.gov Preclinical studies utilizing radiolabeled droxidopa have demonstrated that renal excretion is the major pathway for the compound's clearance. nih.gov In these animal studies, approximately 75% of the administered radiolabeled dose was excreted in the urine within a 24-hour period following oral dosing. nih.gov The elimination half-life of droxidopa in preclinical studies is reported to be between 1 and 4 hours. nih.gov

Research on Stereoisomeric Pharmacokinetics of Droxidopa (L-isoform vs. D-stereoisomer)

Droxidopa is specifically the L-threo-dihydroxyphenylserine (L-DOPS) isoform, which is one of four possible stereoisomers of 3,4-dihydroxyphenylserine. nih.gov Pharmacokinetic and metabolic research has established that only the L-isoform, droxidopa, is metabolized by the enzyme aromatic L-amino acid decarboxylase (AAAD) to form the biologically active neurotransmitter L-norepinephrine. nih.gov Studies involving racemic mixtures have revealed that the D-stereoisomer of DOPS has a distinct pharmacokinetic interaction with the L-isoform. nih.gov The D-stereoisomer competitively inhibits the decarboxylation of the L-stereoisomer, which results in a reduced rate of L-norepinephrine formation. nih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation
Droxidopa L-DOPS, L-threo-3,4-dihydroxyphenylserine
Norepinephrine NE
3-O-methyl-DOPS 3-methoxylated dihydroxyphenylserine
Protocatechualdehyde
Carbidopa
Levodopa (B1675098) L-DOPA
Dopamine (B1211576)

Advanced Research Methodologies and Models for Droxidopa Hydrochloride

In Vitro Experimental Models for Droxidopa (B1670964) Research

In vitro models offer a controlled environment to dissect the specific molecular and cellular mechanisms of Droxidopa. These systems are crucial for initial screening, mechanistic studies, and understanding the compound's interaction with biological barriers.

The primary biochemical pathway of Droxidopa involves its conversion to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. nih.govnih.govnih.gov In vitro studies have confirmed that this conversion is the key step in its mechanism of action and is not mediated by the cytochrome P450 enzyme system. nih.gov

While specific cell lines like HepG2 are commonly used for drug metabolism studies, research on Droxidopa has highlighted the importance of cell types that naturally express high levels of AADC. nih.gov A significant finding from in vitro and clinical research is the substantial role of renal proximal tubular cells in the conversion of Droxidopa to norepinephrine. researchgate.netd-nb.info These cells abundantly express AADC, making them a key site for the generation of active norepinephrine from the prodrug Droxidopa. researchgate.netd-nb.info Studies utilizing these cells can provide valuable insights into the tissue-specific metabolism and enzymatic kinetics of Droxidopa.

Furthermore, in vitro enzymatic assays are employed to characterize the activity of AADC on Droxidopa. These assays can quantify the rate of norepinephrine formation and assess the potential for inhibition or induction of this critical enzyme. bjmu.edu.cn For instance, studies have shown that the D-stereoisomer of dihydroxyphenylserine can competitively inhibit the decarboxylation of the L-stereoisomer (Droxidopa), highlighting the stereospecificity of the enzymatic conversion.

The ability of Droxidopa to cross the blood-brain barrier (BBB) is a critical aspect of its pharmacology, allowing for its conversion to norepinephrine within the central nervous system. nih.govnih.govnih.gov In vitro models are essential for predicting and quantifying this penetration.

Two common types of in vitro models used for this purpose are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govfrontiersin.org Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimic the intestinal barrier and, to some extent, the BBB. nih.govmdpi.com This model is used to assess the potential for a compound to be absorbed and transported across biological membranes.

The PAMPA-BBB assay provides a high-throughput method for predicting passive diffusion across the BBB. frontiersin.orgresearchgate.netnih.gov This assay utilizes a lipid-infused artificial membrane that mimics the composition of the BBB, allowing for the rapid screening of compounds for their potential to enter the central nervous system. researchgate.netnih.gov While direct studies applying these models to Droxidopa are not extensively detailed in publicly available literature, the known central effects of Droxidopa suggest that it possesses the necessary physicochemical properties to cross the BBB, a characteristic that would be quantifiable using these in vitro systems. nih.govnih.gov

In Vivo Animal Models for Pharmacological and Neurochemical Investigations of Droxidopa

In vivo animal models have been indispensable for understanding the integrated physiological and behavioral effects of Droxidopa. A range of species has been utilized to investigate its pharmacokinetics, pharmacodynamics, and neurochemical modulation in a systemic context.

Rodent models, particularly rats and mice, have been extensively used to study the pharmacological effects of Droxidopa in various pathological conditions. A significant area of research has been in models of neurogenic orthostatic hypotension (nOH), a condition characterized by a drop in blood pressure upon standing. mdpi.com In these models, Droxidopa has been shown to produce a slow-onset and long-lasting pressor effect, increasing blood pressure and mitigating the symptoms of orthostatic intolerance. mdpi.com

In rodent models of Parkinson's disease, Droxidopa has been investigated for its potential to address both motor and non-motor symptoms. Studies have shown that Droxidopa can reduce postural sway in models of Parkinson's disease with orthostatic hypotension. mdpi.com Furthermore, research in spontaneously hypertensive rats (SHR), an animal model of attention-deficit/hyperactivity disorder (ADHD), has demonstrated that Droxidopa can improve ADHD-like behaviors, including hyperactivity, inattention, and impulsivity. scispace.com

The table below summarizes key findings from Droxidopa research in rodent models.

Rodent ModelCondition InvestigatedKey FindingsReference
RatsNeurogenic Orthostatic HypotensionDemonstrated a slow-onset, long-lasting pressor effect. mdpi.com
RatsParkinson's DiseaseReduced postural sway in the presence of orthostatic hypotension. mdpi.com
Spontaneously Hypertensive Rats (SHR)ADHD-like BehaviorsImproved hyperactivity, inattention, and impulsive actions. scispace.com
RatsNorepinephrine DepletionRestored brain norepinephrine levels under certain conditions. researchgate.net

Non-rodent models, including dogs, rabbits, and rhesus monkeys, have been crucial for pharmacokinetic and toxicological evaluations of Droxidopa, providing data more readily translatable to humans. Early studies in rabbits demonstrated that oral administration of Droxidopa led to increased urinary norepinephrine output, providing initial evidence of its in vivo conversion. nih.gov

Pharmacokinetic studies in dogs and rhesus monkeys have helped to characterize the absorption, distribution, metabolism, and excretion of Droxidopa. These studies have shown that Droxidopa has an acute oral LD50 of more than 5 g/kg in these species, indicating a low level of acute toxicity. nih.gov Non-human primate models of Parkinson's disease, which closely mimic the human condition, are valuable for assessing the therapeutic potential of drugs like Droxidopa for both motor and non-motor symptoms. nih.govresearchgate.net

The table below presents pharmacokinetic parameters of Droxidopa observed in various animal models.

Animal ModelParameterFindingReference
DogsAcute Oral LD50> 5 g/kg nih.gov
Rhesus MonkeysAcute Oral LD50> 5 g/kg nih.gov
RabbitsMetabolismIncreased urinary norepinephrine output after oral administration. nih.gov

Animal models have been instrumental in defining the neurochemical profile of Droxidopa and its effects on neurotransmitter systems. A key finding is that Droxidopa administration leads to a significant elevation in cerebral norepinephrine levels. researchgate.net Studies in rats have shown that this increase can be blocked by pretreatment with carbidopa, an inhibitor of AADC, confirming the enzymatic conversion is necessary for its central effects. researchgate.net

Research using techniques like in vivo microdialysis in rats has allowed for the real-time measurement of neurotransmitter levels in specific brain regions following Droxidopa administration. nih.govresearchgate.netyoutube.com These studies have provided direct evidence of Droxidopa's ability to modulate not only norepinephrine but also dopamine (B1211576) systems. For instance, in rats, Droxidopa has been shown to enhance brain norepinephrine and dopamine levels, leading to an excitatory effect on neurons in the prefrontal cortex and an inhibitory effect on dopamine neurons. scispace.com This modulation of catecholamine systems is believed to underlie its therapeutic effects in various neurological conditions.

The table below outlines the key neurochemical effects of Droxidopa observed in animal models.

Animal ModelBrain Region/SystemNeurochemical EffectReference
RatsWhole BrainSignificant elevation in cerebral norepinephrine and 3-methoxy-4-hydroxyphenylglycol content. researchgate.net
RatsPrefrontal Cortex (PFC)Increased time spent in the active, depolarized UP state, indicating an excitatory effect on PFC neurons. scispace.com
RatsDopamine NeuronsInhibited dopamine neuron activity. scispace.com

Computational and Structural Biology Approaches in Droxidopa Research

Advanced computational and structural biology methodologies are pivotal in elucidating the molecular mechanisms underlying Droxidopa's interactions with its biological targets. These approaches provide atomic-level insights that are crucial for understanding its pharmacological profile and for guiding further research.

Quantum Mechanical (QM) Calculations for Force Field Parameter Derivation

To accurately simulate the behavior of Droxidopa in a biological system, it is essential to have a precise force field, which is a set of parameters describing the potential energy of the molecule. Quantum mechanical (QM) calculations are employed to derive these parameters with high accuracy.

One significant study focused on developing OPLS all-atom (AA) force field (FF) parameters for Droxidopa. nih.govmdpi.com This process involved using high-level QM calculations to define the parameters that govern the molecule's internal geometry and interaction energies. mdpi.com The derivation of a specific and accurate force field is a foundational step that enhances the reliability of subsequent computational studies, such as molecular dynamics simulations. nih.govmdpi.com These QM-derived force fields are critical for accurately modeling the conformational dynamics of Droxidopa and its interactions with protein targets. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations utilize the derived force fields to model the movement and interaction of Droxidopa with its protein target over time. These simulations offer a dynamic view of the binding process, revealing key interactions that stabilize the ligand-protein complex.

In research involving Droxidopa, MD simulations were performed to analyze its interaction with the β2-adrenergic receptor (β2AR). nih.gov After docking Droxidopa into the receptor's binding site, simulations lasting up to 1 microsecond were conducted. nih.gov The analysis of these simulations focused on identifying stable hydrogen bonds and hydrophobic interactions between Droxidopa and the receptor's amino acid residues. nih.gov The results from these dynamic simulations were found to be comparable with those from molecular docking calculations, confirming the stability and nature of the predicted interactions. nih.govnih.gov Such studies are essential for understanding how Droxidopa engages with its receptor on a molecular level. mdpi.com

X-ray Crystallography Data Utilization for Receptor-Ligand Complex Studies

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex structures of proteins bound to their ligands. migrationletters.comspringernature.com This structural information provides a static, high-resolution snapshot of the binding mode and interactions.

In the context of Droxidopa research, pre-existing X-ray crystallography data has been instrumental. Specifically, the 3.2 Å resolution X-ray crystal structure of the human β2-adrenergic receptor (β2AR) in its active state, complexed with the endogenous agonist adrenaline, served as a crucial template. nih.govmdpi.com Researchers utilized this crystal structure to perform molecular docking studies, investigating how Droxidopa, an exogenous catecholamine, binds to this specific adrenergic receptor. nih.govmdpi.com By using the experimentally determined structure of a related ligand-receptor complex, scientists can build reliable models to predict the binding pose of Droxidopa, identifying key anchor sites within the receptor, such as the Asp113, Asn312, and Ser203/204/207 side chains. nih.govnih.gov This approach leverages valuable structural data to explore the interactions of new or related ligands, accelerating the process of drug discovery and design. migrationletters.comcd-biophysics.com

Analytical Chemistry Techniques for Droxidopa (hydrochloride) Quantification and Characterization in Research

The accurate quantification and characterization of Droxidopa in various matrices are fundamental for research, particularly for pharmacokinetic studies. Analytical chemistry provides robust and sensitive methods to achieve this.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying drug molecules in complex biological samples like human plasma. scispace.com Ultra-performance liquid chromatography (UPLC) systems are often used to achieve faster and more efficient separations. nih.gov

Several UPLC-MS/MS and LC-MS/MS methods have been developed and validated for the quantification of Droxidopa. scispace.comnih.gov These methods typically involve a sample preparation step, such as protein precipitation with methanol (B129727) or solid-phase extraction (SPE), to isolate the analyte from plasma components. scispace.comnih.gov The detection is performed using positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM), which ensures high selectivity by monitoring a specific precursor-to-product ion transition. scispace.comnih.gov For Droxidopa, the common mass transition monitored is m/z 214.2 → m/z 152.0 or 214.3 → 152.1. scispace.comnih.gov These methods have demonstrated low limits of quantification, typically around 5 ng/mL, making them suitable for pharmacokinetic studies in human subjects. scispace.comnih.gov

Table 1: Summary of Validated LC-MS/MS and UPLC-MS/MS Methods for Droxidopa Quantification

Parameter Method 1 (UPLC-MS/MS) nih.gov Method 2 (LC-MS/MS) scispace.com
Sample Matrix Human Plasma Human Plasma
Sample Preparation Protein Precipitation Solid Phase Extraction (SPE)
Chromatographic Column Acquity UPLC™ BEH Amide (2.1mm×50mm, 1.7μm) Hypurity advance (4.6*50mm, 5µm)
Mobile Phase Gradient elution with acetonitrile, ammonium (B1175870) formate (B1220265) buffer, and formic acid 0.1% formic acid and methanol (80:20, v/v)
Internal Standard (IS) Benserazide (B1668006) Levodopa (B1675098)
Ion Transition (Droxidopa) m/z 214.2 → m/z 152.0 m/z 214.3 → m/z 152.1
Ion Transition (IS) m/z 258.1 → m/z 139.1 m/z 198.2 → m/z 152.1
Linear Range 5.00 - 4000 ng/mL 5.009 - 3020.500 ng/mL
Lower Limit of Quantification (LLOQ) 5.00 ng/mL 5.009 ng/mL
Intra- & Inter-Assay Precision (%RSD) < 10.2% LLOQ Precision: 2.82%
Accuracy 0.1% to 2.1% (deviation) LLOQ Accuracy: 96.32%

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective technique for the quantification of active pharmaceutical ingredients. ijpar.comsemanticscholar.org Numerous HPLC and reverse-phase UPLC (RP-UPLC) methods have been developed and validated for the estimation of Droxidopa, adhering to International Conference on Harmonisation (ICH) guidelines. ijpar.comsemanticscholar.orgwjpps.com

These methods employ various C8 and C18 stationary phases and different mobile phase compositions to achieve optimal separation of Droxidopa from potential impurities or degradation products. ijpar.comwjpps.com The methods are validated for key parameters including linearity, accuracy, precision, specificity, and robustness. ijpar.comsemanticscholar.org For instance, accuracy is often demonstrated by recovery studies, with results typically falling within the 99-102% range. ijpar.comwjpps.com The specificity of HPLC methods ensures that the analyte peak is well-resolved from other components in the sample matrix. ijpar.com

Table 2: Comparison of Validated HPLC and UPLC Methods for Droxidopa Analysis

Parameter Method 1 (HPLC) ijpar.com Method 2 (HPLC) wjpps.com Method 3 (HPLC) semanticscholar.org Method 4 (RP-UPLC) rjptonline.org
Stationary Phase Inertsil C18 (150mm x 4.6mm, 5µ) Thermohypersil C8 (150mm x 3.2mm, 5µ) Shimpack C18 (250mm x 4.6mm, 5µ) Phenomenex C18 (50mm x 3.0mm, 3µ)
Mobile Phase 0.1% Triethylamine in Water : Acetonitrile (60:40 v/v) Methanol : Water (60:40 v/v) Phosphate Buffer (pH 2.0) : Acetonitrile (60:40 v/v) Buffer : Methanol (25:75 v/v)
Flow Rate 1.0 mL/min 0.5 mL/min 1.0 mL/min 1.0 mL/min
UV Detection 250 nm 220 nm 220 nm 235 nm
Retention Time 3.33 min 3.560 min 2.2 min 0.35 min
Linearity Range 50 - 150 µg/mL 50 - 150 µg/mL 25 - 150 µg/mL 100 - 300 µg/mL
% Recovery 99.10% - 101.01% 101.53% - 102.64% 100.54% - 101.65% 100.17% - 100.63%

Table of Mentioned Compounds

Compound Name
Droxidopa (hydrochloride)
Acetonitrile
Adrenaline
Benserazide
Formic acid
Levodopa
Methanol
Phosphate
Potassium dihydrogen phosphate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Related Substances

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique in the pharmaceutical industry for the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their related substances. In the context of Droxidopa, NMR, often used in conjunction with mass spectrometry (MS), plays a definitive role in confirming the chemical structures of process impurities and degradation products.

Research studies have identified several related substances of Droxidopa. These include process impurities such as (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (Impurity H), N-Hydroxypthalimide (Impurity N), (2R,3S)-2-amino-3-(benzo[d] impactfactor.orgresearchgate.netdioxol-5-yl)-3-hydroxypropionic acid (Impurity L), and L-threo-n-phthaloyl-3-(3,4-dihydroxyphenyl)-serine. nih.gov Additionally, degradation studies have revealed impurities resulting from thermal, acid, and alkali-induced stress. nih.gov The structural confirmation of these identified substances relies heavily on techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for mass determination, followed by NMR for detailed structural analysis. nih.gov

The application of NMR provides precise information about the molecular structure by analyzing the chemical environment of atomic nuclei (such as ¹H and ¹³C). This level of detail is essential for differentiating between isomers and confirming the exact connectivity of atoms within a molecule, which is fundamental for ensuring the purity and safety of the drug substance.

Validation Parameters for Research Applications (Specificity, Linearity, Accuracy, Precision, Robustness, Limit of Detection (LOD), Limit of Quantification (LOQ))

The validation of analytical methods is paramount for ensuring the reliability and accuracy of research data for Droxidopa and its related substances. High-Performance Liquid Chromatography (HPLC) methods are commonly validated according to International Conference on Harmonisation (ICH) guidelines, encompassing a range of specific parameters. wjpps.comijpar.comijpar.com

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. For Droxidopa, specificity is confirmed by the absence of co-eluting peaks at the retention time of Droxidopa and its known related substances in forced degradation samples. impactfactor.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For Droxidopa, HPLC methods have demonstrated linearity over various concentration ranges. wjpps.comijpar.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is measured. ijpar.com

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements. ijpar.comijpar.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpar.com

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. researchgate.net

Below are interactive tables summarizing the validation parameters for Droxidopa analytical methods as reported in various research studies.

Linearity of Analytical Methods for Droxidopa
ParameterReported Range (µg/mL)Correlation Coefficient (r²)
Linearity50-150> 0.999
Linearity25-150Not Reported
Accuracy of Analytical Methods for Droxidopa
ParameterReported Recovery (%)
Accuracy (% Recovery)101.53 - 102.64
Accuracy (% Recovery)99.10 - 101.01
Accuracy (% Recovery)100.54 - 101.65
Detection and Quantification Limits for Droxidopa
ParameterReported Value (µg/mL)
Limit of Detection (LOD)0.05 (S/N > 3.0)
Limit of Quantification (LOQ)0.10 (S/N > 10.0)

Stability and Degradation Studies of Droxidopa (hydrochloride) for Research Purity and Handling (Acid, Alkaline, Thermal, Photolytic Degradation)

Stability and degradation studies are essential for determining the intrinsic stability of Droxidopa and for identifying its degradation products. These studies involve subjecting the drug substance to various stress conditions, including acid and alkaline hydrolysis, thermal stress, and photolytic exposure.

Research findings indicate that Droxidopa is susceptible to degradation under acidic, alkaline, and thermal conditions. nih.gov Conversely, it has been found to be stable when exposed to oxidative conditions and light. nih.gov

Acid Degradation: Droxidopa shows degradation when subjected to acid hydrolysis. Studies have been conducted using 1M HCl at 85°C for 150 minutes and 0.1 N HCl. impactfactor.orgnih.gov

Alkaline Degradation: The compound also degrades under alkaline conditions. Experimental conditions have included the use of 0.2M NaOH at 85°C for 15 minutes and 0.15 N NaOH. impactfactor.orgnih.gov

Thermal Degradation: When exposed to high temperatures, Droxidopa undergoes thermal degradation. Studies have involved heating the substance at 105°C for 120 hours. impactfactor.orgnih.gov

Photolytic Stability: Droxidopa has been shown to be resistant to degradation when exposed to white light and UV light for extended periods (e.g., 72 hours). nih.gov

The degradation products formed under these stress conditions are typically identified and characterized using techniques such as HPLC, LC-MS, and NMR spectroscopy to understand the degradation pathways. nih.gov

The table below summarizes the conditions and outcomes of stability and degradation studies on Droxidopa.

Summary of Droxidopa Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationOutcome
Acid Hydrolysis1M HCl85°C150 minutesDegradation observed
Alkaline Hydrolysis0.2M NaOH85°C15 minutesDegradation observed
Thermal Degradation-105°C120 hoursDegradation observed
Photolytic DegradationWhite Light/UV LightNot Specified72 hoursResistant
Oxidative Degradation6.0% H₂O₂85°C60 minutesResistant

Investigation of Droxidopa Hydrochloride in Specific Research Paradigms Preclinical/theoretical

Neuropharmacological Research Beyond Primary Prodrug Function

As a molecule capable of crossing the blood-brain barrier, Droxidopa's conversion to norepinephrine (B1679862) within the CNS provides a basis for exploring its effects on various neurological and psychiatric conditions. wikipedia.org Preclinical research has delved into its potential applications in models of attention-deficit/hyperactivity disorder, historical explorations into chronic fatigue and fibromyalgia, and its influence on affective behaviors.

Studies on Attention Deficit Hyperactivity Disorder (ADHD) Models in Animals

The role of norepinephrine in modulating attention and executive function has prompted research into Droxidopa's efficacy in animal models of ADHD. The spontaneously hypertensive rat (SHR), a well-validated genetic model for the combined type of ADHD, has been a primary focus of these investigations. nih.govnih.gov

Studies have shown that Droxidopa (B1670964), particularly when co-administered with a peripheral amino acid decarboxylase inhibitor like benserazide (B1668006) to enhance CNS bioavailability, can ameliorate key ADHD-like behaviors in adolescent SHR rats. nih.govnih.gov Observed effects include improvements in hyperactivity, inattention, and impulsive actions. nih.gov Electrophysiological studies in rats have further elucidated the compound's mechanism. Droxidopa was found to increase the time that neurons in the prefrontal cortex (PFC) spent in a depolarized, active "UP" state, an effect that mimics the action of d-amphetamine. nih.govnih.gov Concurrently, it inhibited the activity of dopamine (B1211576) neurons, an effect that was reversed by a D2-like receptor antagonist, suggesting a complex modulatory role within corticostriatal circuits relevant to ADHD pathophysiology. nih.govnih.gov

These preclinical findings suggest that by augmenting noradrenergic and dopaminergic neurotransmission in key brain regions like the PFC, Droxidopa can produce effects characteristic of established ADHD treatments. nih.gov

Interactive Data Table: Summary of Droxidopa Effects in ADHD Animal Models

Model/Method Key Finding Implication Reference(s)
Spontaneously Hypertensive Rat (SHR/NCrl) Improved hyperactivity, inattention, and impulsive action. Amelioration of core ADHD-like symptoms in a validated model of combined-type ADHD. nih.gov, nih.gov
Wistar Rats Reduced impulsive choice and impulsive action. Efficacy in modulating impulsivity, a key dimension of ADHD. nih.gov, nih.gov
Wistar Kyoto Rats (WKY/NCrl) Did not ameliorate inattentiveness. Suggests potential subtype-specific effects, as WKY rats are a model for the predominantly inattentive type of ADHD. nih.gov, nih.gov
Electrophysiology (Rat Prefrontal Cortex) Increased time spent in the depolarized "UP" state. Excitatory effect on PFC neurons, similar to d-amphetamine. nih.gov, nih.gov
Electrophysiology (Rat Dopamine Neurons) Inhibited dopamine neuron activity (reversed by a D2 antagonist). Modulation of dopaminergic pathways, a key target for ADHD medications. nih.gov, nih.gov

Exploration in Animal Models of Chronic Fatigue Syndrome and Fibromyalgia (Historical Research Context)

The investigation of Droxidopa for Chronic Fatigue Syndrome (CFS) and Fibromyalgia (FM) has been rooted in the hypothesis that autonomic nervous system dysfunction, potentially involving deficient norepinephrine levels, plays a role in the pathophysiology of these conditions. clinicaltrials.gov This theoretical framework suggested that a norepinephrine prodrug like Droxidopa could be beneficial. clinicaltrials.gov

This interest led to the initiation of clinical trials to assess the compound's efficacy in patients with CFS and FM. clinicaltrials.govclinicaltrials.govdrugbank.com However, extensive preclinical research using established animal models of FM—such as those induced by intermittent cold stress, psychological stress, or reserpine—specifically to test the effects of Droxidopa is not prominent in the available scientific literature. mdpi.comnih.gov The research trajectory for Droxidopa in these conditions appears to have moved toward clinical exploration based on a strong theoretical rationale rather than being built upon a broad base of positive animal model data. clinicaltrials.govclinicaltrials.gov

Effects on Affective Behaviors in Animal Models (e.g., Depression, Anxiety)

Droxidopa's ability to cross the blood-brain barrier and increase CNS norepinephrine levels suggests a theoretical potential to modulate affective behaviors. wikipedia.org Noradrenergic pathways are critically involved in the regulation of mood and anxiety. While this provides a strong basis for investigation, preclinical studies specifically examining the effects of Droxidopa in validated animal models of depression (e.g., forced swim test, tail suspension test) or anxiety (e.g., elevated plus maze) are not widely reported. nih.govnih.govnih.gov

The potential for central effects is supported by clinical observations where behavioral changes, including irritability and mania, have been noted in some patients. nih.govresearchgate.net These observations suggest that Droxidopa can indeed influence central noradrenergic networks that regulate mood and behavior. nih.govnih.gov However, the primary characterization of these effects in controlled preclinical paradigms for depression and anxiety remains an area with limited published data.

Role in Catecholamine-Related Enzyme Deficiency Models (e.g., Dopamine Beta-Hydroxylase Deficiency)

Dopamine beta-hydroxylase (DBH) deficiency is a rare genetic disorder characterized by the inability to convert dopamine into norepinephrine. mdpi.comdntb.gov.ua This leads to a profound lack of norepinephrine and epinephrine, resulting in severe neurogenic orthostatic hypotension and other autonomic failures. dntb.gov.uabiorxiv.org

Droxidopa has a unique and critical role in this context because its conversion to norepinephrine is catalyzed by the enzyme aromatic L-amino acid decarboxylase (dopa-decarboxylase), thereby bypassing the need for DBH entirely. mdpi.com Preclinical and clinical research has demonstrated that administering Droxidopa effectively restores norepinephrine levels in individuals with this deficiency. mdpi.comdntb.gov.ua

Studies in patients with DBH deficiency have provided powerful evidence for the intraneuronal conversion of Droxidopa. In these patients, sympathetic neurons release dopamine instead of norepinephrine. mdpi.com The administration of tyramine (B21549) (a substance that triggers the release of catecholamines from nerve terminals) causes a surge in dopamine. However, after treatment with Droxidopa, a subsequent tyramine challenge leads to the release of norepinephrine. This demonstrates that Droxidopa is taken up by sympathetic neurons, converted into norepinephrine, stored in vesicles, and released as a functional neurotransmitter. mdpi.com Furthermore, research using DBH knockout (Dbh-/-) mice, which lack norepinephrine, shows significant alterations in dopamine signaling, providing a valuable animal model for studying the consequences of chronic norepinephrine deficiency and the effects of restorative therapies like Droxidopa. mdpi.com

Theoretical Considerations and Research into Metabolite-Mediated Effects (e.g., Dihydroxyphenylacetaldehyde (DOPAL) Formation and Neurotoxicity Research)

Beyond its conversion to norepinephrine, the metabolic fate of Droxidopa and its precursors has been a subject of theoretical and safety-related research, particularly concerning the formation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is a highly reactive and toxic aldehyde produced from the oxidative deamination of dopamine. nih.govresearchgate.net

The "catecholaldehyde hypothesis" posits that the accumulation of DOPAL within dopaminergic neurons contributes to neurodegeneration, particularly in conditions like Parkinson's disease. nih.govresearchgate.net Research has revealed two important findings related to Droxidopa and DOPAL. First, analyses of the Droxidopa active pharmaceutical ingredient have shown that it can contain trace amounts of DOPAL as a contaminant. researchgate.net Second, under certain conditions, such as in an acidic solution with vacuum concentration, Droxidopa can be non-enzymatically converted almost completely to DOPAL. researchgate.net

Following oral administration of Droxidopa to human subjects, detectable increases in plasma DOPAL have been observed. researchgate.net This raises theoretical considerations about the potential for Droxidopa administration to increase the body's exposure to a neurotoxic metabolite. This is particularly relevant for patient populations that may have compromised aldehyde dehydrogenase activity, the primary enzyme responsible for detoxifying DOPAL, which could lead to its accumulation. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.